molecular formula C20H34N2O5 B590110 Perindoprilat Isopropyl Ester CAS No. 1356837-89-2

Perindoprilat Isopropyl Ester

货号: B590110
CAS 编号: 1356837-89-2
分子量: 382.501
InChI 键: CEIYXTQJLBUCRQ-WOYTXXSLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perindoprilat Isopropyl Ester is a chemically modified analog of Perindoprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Perindopril . Perindoprilat itself is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . By inhibiting this key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), ACE inhibitors play a critical role in regulating blood pressure and fluid balance . This ester derivative is provided exclusively for Research Use Only (RUO), meaning it is intended for laboratory research applications and is not approved for use in diagnostics, therapeutics, or any personal or veterinary applications . Researchers may utilize this compound in pharmaceutical development, metabolic studies, and as an analytical reference standard for quantifying or characterizing chemical substances . The specific pharmacological profile, potency, and metabolic pathways of the isopropyl ester variant are areas of ongoing scientific investigation.

属性

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIYXTQJLBUCRQ-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356837-89-2
Record name Perindoprilat isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERINDOPRILAT ISOPROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Key Synthetic Intermediates

The synthesis of this compound is intricately linked to the production of perindopril erbumine. Critical intermediates include:

  • (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester : A precursor formed via catalytic hydrogenation and esterification.

  • N-[(S)-1-(Ethoxycarbonyl)butyl]-(S)-alanine : Derived from L-norvaline through reductive amination with sodium pyruvate.
    Coupling these intermediates under peptide-forming conditions (e.g., dicyclohexylcarbodiimide) yields perindopril benzylated ester, which undergoes hydrolysis and subsequent esterification to form the isopropyl derivative.

Synthetic Routes to this compound

Esterification via Solvent-Mediated Side Reactions

This compound often forms as a by-product during the synthesis of perindopril erbumine when isopropyl alcohol is present in the reaction medium. For example, in the crystallization of perindopril erbumine’s alpha polymorph, a solvent system comprising isopropyl alcohol, acetone, and acetonitrile (10–15% w/v) is heated to reflux (55–75°C) and cooled to 25–30°C. Residual isopropyl alcohol under acidic or basic conditions facilitates transesterification, converting perindoprilat’s ethyl ester to the isopropyl variant.

Reaction Conditions :

ParameterValueSource
Solvent Ratio1:2:2 (isopropyl alcohol:acetone:acetonitrile)
TemperatureReflux (55–75°C)
Reaction Time1–12 hours
Yield of Impurity0.5–2.5% (unoptimized)

Direct Esterification of Perindoprilat

Purified perindoprilat can be esterified with isopropyl alcohol using carbodiimide-based coupling agents. In a representative protocol:

  • Activation : Perindoprilat (1 equiv) is treated with dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane at 0–5°C.

  • Esterification : Isopropyl alcohol (3 equiv) is added, and the mixture is stirred at ambient temperature for 12 hours.

  • Workup : The reaction is quenched with aqueous HCl (pH 4–5), and the organic layer is washed, dried, and concentrated.

Key Challenges :

  • By-Product Formation : Dicyclohexylurea (DCU) precipitates during activation, requiring filtration.

  • Purity Control : Residual ethyl esters from incomplete transesterification necessitate chromatographic purification (e.g., silica gel with ethyl acetate/hexane).

Crystallization and Purification Strategies

Solvent Systems for Crystallization

The alpha polymorph of perindopril erbumine is crystallized from ketone-alcohol-nitrile mixtures , which also influences the co-crystallization of this compound as an impurity. For example:

  • Acetone-Isopropyl Alcohol-Acetonitrile (1:1:1) : Yields needle-like crystals of the alpha polymorph, with ≤1.5% isopropyl ester impurity.

  • Ethyl Acetate-Tert-Butylamine : Generates amorphous by-products, including the isopropyl ester, at higher levels (3–5%).

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% trifluoroacetic acid (30→70% over 20 minutes) resolves this compound (retention time: 14.2 minutes) from perindopril erbumine (12.8 minutes).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1640 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 3.15–3.45 (m, 2H, indole-H), 4.95 (m, 1H, OCH(CH₃)₂).

X-Ray Diffraction (XRD)

The alpha polymorph (Shimadzu XRD-6000) shows characteristic peaks at 2θ = 8.5°, 12.3°, and 18.7° , distinct from the isopropyl ester’s amorphous halo.

Industrial-Scale Process Optimization

Minimizing Isopropyl Ester Formation

  • Solvent Selection : Replacing isopropyl alcohol with tert-amyl alcohol reduces esterification side reactions.

  • Low-Temperature Coupling : Maintaining reaction temperatures below 10°C during DCC-mediated coupling suppresses undesired esterification.

Quality Control Metrics

Regulatory guidelines (e.g., EP) specify a limit of ≤0.15% for this compound in perindopril erbumine. Achieving this requires:

  • In-Process Checks : Monitoring ester levels via HPLC at intermediate stages.

  • Crystallization Refinement : Multi-step recrystallization from acetonitrile/water (3:1) reduces impurity levels to ≤0.1% .

化学反应分析

Types of Reactions: Perindoprilat Isopropyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

作用机制

Perindoprilat Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the binding of the compound to the active site of the enzyme, preventing the conversion process .

相似化合物的比较

Structural and Functional Analogues

Quinoxaline 1,4-di-N-oxide Derivatives ()
  • Ester Substituent Impact: In Quinoxaline derivatives, ester groups at the R3 position significantly influence biological activity. The ethyl ester (N-09) demonstrated a 4-fold increase in activity compared to methyl (N-06), n-propyl (N-11), and isopropyl (N-13) esters, suggesting optimal activity with mid-sized esters. However, in other comparisons (e.g., N-12 vs. N-04), the isopropyl ester was 2-fold more active than methyl, indicating that substituents at R1 and R2 also modulate efficacy .
  • Relevance to Perindoprilat : The isopropyl group in perindoprilat may balance stability and hydrolysis rates, ensuring gradual release of the active metabolite while avoiding rapid degradation.
Ibufenac Isopropyl Ester ()
  • Properties: A non-steroidal anti-inflammatory drug (NSAID) derivative with molecular weight 234.33 g/mol. Its liquid state and purity (95%) enhance formulation flexibility.
  • Comparison : Unlike perindoprilat, Ibufenac’s ester is designed for topical or systemic anti-inflammatory use, emphasizing solubility and absorption rather than ACE inhibition.
Ketorolac Isopropyl Ester ()
  • Stability : Stable under high temperature and humidity but degrades under strong light. This contrasts with perindoprilat’s stability profile, which is tailored for oral administration and systemic circulation.
  • Application: Used in intravenous lipid emulsions, highlighting the role of ester choice in drug delivery systems.
Metabolism and Bioavailability
  • Perindoprilat Isopropyl Ester : Designed for gradual hydrolysis, ensuring sustained ACE inhibition. The isopropyl group may reduce first-pass metabolism compared to methyl esters.
  • HMBi (Methionine Isopropyl Ester) () : Hydrolyzes post-absorption to release methionine, demonstrating ester-dependent bioavailability.

生物活性

Perindoprilat isopropyl ester is a significant compound in the pharmacological treatment of hypertension and heart failure, primarily functioning as an angiotensin-converting enzyme (ACE) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic effects, supported by data tables and relevant case studies.

Perindoprilat is the active metabolite of perindopril, a prodrug that undergoes hydrolysis to exert its effects. It inhibits ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, perindoprilat leads to vasodilation, decreased blood pressure, and reduced workload on the heart.

Key Mechanisms:

  • ACE Inhibition : Perindoprilat competes with angiotensin I for binding to ACE, effectively blocking its activity.
  • Increased Plasma Renin Activity : The inhibition of angiotensin II results in increased renin release due to loss of negative feedback.
  • Improved Vascular Function : Studies indicate that perindoprilat can reverse vascular abnormalities associated with hypertension.

Pharmacokinetics

The pharmacokinetic profile of perindoprilat is crucial for understanding its efficacy and safety.

ParameterValue
Absorption Rapid; peak plasma at 1 hour
Bioavailability 20% for perindoprilat
Half-life 30-120 hours
Protein Binding 10-20%
Metabolism Hydrolyzed to active metabolite
Elimination 4-12% excreted unchanged in urine

Antihypertensive Effects

Clinical studies have demonstrated that perindoprilat significantly reduces systolic and diastolic blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 4 to 8 mg daily effectively lower blood pressure while improving arterial compliance and reducing left ventricular mass index.

Case Studies

  • Hypertensive Patients with Heart Failure : A study involving patients with mild to moderate heart failure showed that treatment with perindoprilat improved cardiac output and reduced hospitalizations due to heart failure exacerbations.
  • Elderly Patients : In a cohort study involving elderly patients, perindoprilat was found to be effective in managing hypertension without increasing the risk of adverse events compared to other ACE inhibitors.

Adverse Effects

While generally well-tolerated, perindoprilat can cause side effects typical of ACE inhibitors, such as:

  • Cough (most common)
  • Hyperkalemia
  • Angioedema

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Perindoprilat Isopropyl Ester?

  • Methodological Answer : Synthesis typically involves esterification of perindoprilat with isopropyl alcohol under acidic catalysis. A reflux setup with concentrated sulfuric acid as a catalyst (e.g., 8 mL H₂SO₄ per 40 mL solvent) can yield the ester, followed by neutralization (pH ~7) and purification via slow evaporation for crystallization . Reaction progress should be monitored using thin-layer chromatography (TLC) or NMR spectroscopy. Ensure stoichiometric control to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester bond formation and molecular structure (e.g., δ 1.25 ppm for isopropyl methyl groups) .
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds stabilizing helical chains) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., m/z 175.6 for parent ion fragments) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates.

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

  • Methodological Answer : Conduct stress testing by exposing the compound to:

  • Temperature : 40–60°C for 1–4 weeks to assess Arrhenius degradation kinetics.
  • Humidity : 75% relative humidity (RH) in desiccators with saturated NaCl solutions.
  • Light : UV/visible light exposure (e.g., 1.2 million lux hours) to detect photodegradation products .
  • Use HPLC or LC-MS to quantify degradation products and calculate half-life (t₁/₂).

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the bioavailability of this compound observed across in vitro and in vivo studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ester hydrolysis rates in physiological pH (e.g., 7.4) to predict intestinal absorption.
  • Density Functional Theory (DFT) : Calculate activation energies for esterase-mediated cleavage pathways.
  • Validate predictions using in vivo catheterization (e.g., jugular/ruminal vein sampling in bovine models) to measure plasma metabolite AUC (Area Under Curve) .

Q. What experimental designs address contradictions in the compound’s dual role as a prodrug and substrate for microbial metabolism?

  • Methodological Answer :

  • Dual-Lumen Catheterization : In ruminant models, compare metabolite absorption in functional vs. emptied rumen systems to differentiate microbial vs. epithelial uptake .
  • Isotopic Labeling : Use ¹³C-labeled isopropyl groups to track metabolic fate via mass spectrometry imaging (MSI).
  • Microbiome Profiling : 16S rRNA sequencing to correlate microbial diversity with ester hydrolysis rates.

Q. How can hydrogen-bonding networks in this compound’s crystal structure inform formulation strategies?

  • Methodological Answer :

  • Crystallographic Analysis : Identify intermolecular interactions (e.g., O–H⋯N bonds) that enhance lattice stability. Use this data to design co-crystals with excipients like cyclodextrins for improved solubility .
  • Solvent Screening : Test DMSO/DMF-water mixtures (e.g., 80:20 v/v) for optimal peptide compatibility while minimizing cytotoxicity .

Q. What statistical approaches are suitable for analyzing small-sample in vivo studies involving this compound?

  • Methodological Answer :

  • Bayesian Hierarchical Models : Compensate for limited replicates by incorporating prior pharmacokinetic data.
  • Non-parametric Tests : Use Mann-Whitney U tests for non-normal distributions in bioavailability comparisons (e.g., AUC values between treatment groups) .

Methodological Guidelines

  • Experimental Reproducibility : Document synthesis protocols, solvent ratios, and instrument parameters (e.g., XRD λ=0.71073 Å) to align with Beilstein Journal standards .
  • Data Interpretation : Avoid over-reliance on p-values; report effect sizes and confidence intervals for bioavailability metrics .
  • Ethical Compliance : For in vivo studies, justify sample sizes (e.g., n=2 cows in ruminal absorption tests) using power analysis and adhere to IACUC protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。